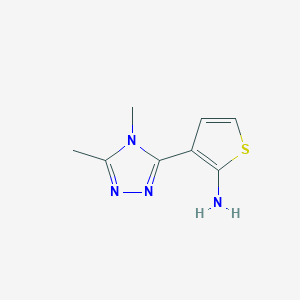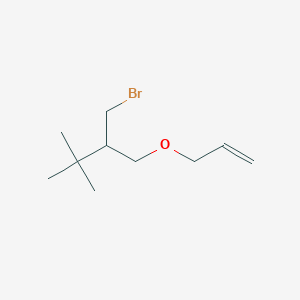
1-(Allyloxy)-2-(bromomethyl)-3,3-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bromomethyl)-3,3-dimethyl-1-(prop-2-en-1-yloxy)butane is an organic compound with a complex structure that includes a bromomethyl group, a dimethyl group, and a prop-2-en-1-yloxy group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-3,3-dimethyl-1-(prop-2-en-1-yloxy)butane typically involves the bromination of a suitable precursor. One common method is the bromination of 3,3-dimethyl-1-(prop-2-en-1-yloxy)butane using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is carried out in a reactor with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(bromomethyl)-3,3-dimethyl-1-(prop-2-en-1-yloxy)butane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted butanes with different functional groups.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Aplicaciones Científicas De Investigación
2-(bromomethyl)-3,3-dimethyl-1-(prop-2-en-1-yloxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-3,3-dimethyl-1-(prop-2-en-1-yloxy)butane involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive and can be targeted by nucleophiles, leading to substitution reactions. The presence of the prop-2-en-1-yloxy group can also influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the prop-2-en-1-yloxy group.
2-Bromo-2-methylpropane: Similar but with different substitution patterns.
3-Bromo-3-methylbutane: Similar but with different positioning of the bromine atom.
Propiedades
Fórmula molecular |
C10H19BrO |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
1-bromo-3,3-dimethyl-2-(prop-2-enoxymethyl)butane |
InChI |
InChI=1S/C10H19BrO/c1-5-6-12-8-9(7-11)10(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Clave InChI |
MWZIHZGRWKVAJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(COCC=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


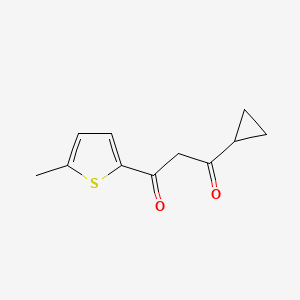
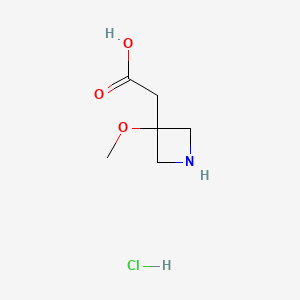
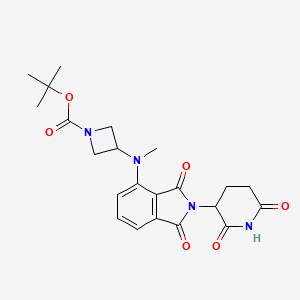
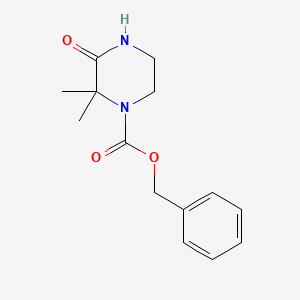
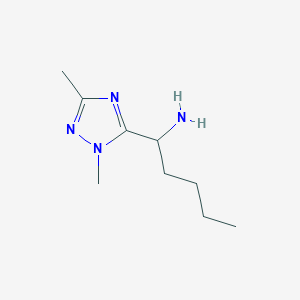
![4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid](/img/structure/B13484944.png)
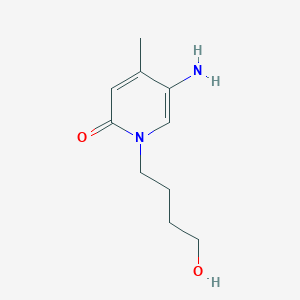
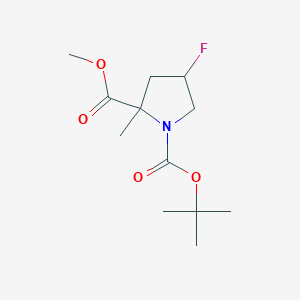
![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484962.png)
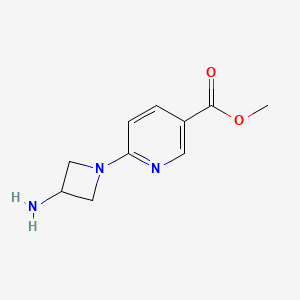
![Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate](/img/structure/B13484978.png)
![1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13484999.png)
